molecular formula C14H20O2 B6159923 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol CAS No. 1897732-96-5

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol

Cat. No.: B6159923
CAS No.: 1897732-96-5
M. Wt: 220.31 g/mol
InChI Key: NXFYLGAWCIPFOI-UHFFFAOYSA-N
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Description

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol features a benzopyran scaffold fused with a dimethyl-substituted dihydro ring and a propan-2-ol moiety. Benzopyran derivatives are widely studied for their diverse pharmacological activities, including antiarrhythmic, hypotensive, and adrenoceptor-binding properties . The evidence primarily focuses on structurally related benzopyran-2-one derivatives and indole-based analogs, which will form the basis of this comparative analysis.

Properties

CAS No.

1897732-96-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-ol

InChI

InChI=1S/C14H20O2/c1-13(2)8-7-10-9-11(14(3,4)15)5-6-12(10)16-13/h5-6,9,15H,7-8H2,1-4H3

InChI Key

NXFYLGAWCIPFOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)C(C)(C)O)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable alkylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as acetone or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Analogues from Heterocycles (2000)

The 2000 study in Heterocycles synthesizes several 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives (e.g., 14a–14g) via nucleophilic additions . These compounds share a pyran-2-one core but differ in substituents and side chains. Key examples include:

Compound ID Substituents/Modifications Melting Point (°C) Key Functional Groups Reference
14f 3-Ethoxypropyl side chain 94 Ethoxy, benzoyl
14g 3-Benzylmercaptopropyl 84–86 Benzylmercapto, benzoyl
14d 2-Hydroxyethylamino Not reported Hydroxyethylamine
14b Butylamino Not reported Butylamine

Key Findings :

  • 14f and 14g exhibit distinct melting points due to differences in hydrophobicity and crystallinity influenced by their side chains .
  • The presence of benzoyl groups in these derivatives enhances stability but may reduce solubility in polar solvents .
  • 14d and 14b incorporate amine functionalities, which could improve bioavailability compared to non-aminated analogs .

Indole-Based Analogues from Molecules (2010)

The 2010 Molecules study describes indole derivatives with structural similarities to benzopyrans, such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and its isomer 11 . These compounds feature:

  • A propan-2-ol backbone linked to methoxy-substituted indole and phenoxy groups.
  • Demonstrated antiarrhythmic and α/β-adrenoceptor binding activities .

Comparison with Benzopyrans :

Property Benzopyran Derivatives (e.g., 14f) Indole Derivatives (e.g., 10, 11)
Core Structure Pyran-2-one Indole
Key Functional Groups Benzoyl, hydroxy, alkyl/aryl chains Methoxy, propan-2-ol, phenoxy
Bioactivity Not reported in evidence Antiarrhythmic, adrenoceptor binding
Synthetic Yield 50–70% (e.g., 14f: 50%) 68–70%

Physicochemical and Pharmacokinetic Differences

  • Solubility : Indole derivatives (e.g., 10 , 11 ) with polar methoxy and propan-2-ol groups may exhibit better aqueous solubility than benzopyran derivatives like 14f , which have hydrophobic benzoyl groups .
  • Metabolic Stability : The propan-2-ol moiety in indole derivatives could undergo phase II metabolism (e.g., glucuronidation), whereas benzopyrans with ether linkages (e.g., 14f ) might resist hydrolysis .

Biological Activity

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol , also known as a derivative of the benzopyran family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H14O
  • Molecular Weight : 162.2283 g/mol
  • CAS Number : 1198-96-5
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a potassium channel opener (PCO). Research indicates that it can modulate insulin secretion and vascular relaxation, making it a candidate for therapeutic applications in diabetes and cardiovascular diseases.

The compound is known to activate ATP-sensitive potassium channels (K(ATP) channels), which play a crucial role in regulating insulin release from pancreatic beta cells. Activation of these channels leads to hyperpolarization of the cell membrane and inhibition of insulin secretion .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the benzopyran structure significantly affect its biological activity. For instance:

  • Compounds with strong electron-withdrawing groups on the aromatic ring exhibit enhanced inhibitory effects on insulin release.
  • The most potent derivatives identified include those with cyano or nitro groups at the para position .

Pharmacological Studies

A series of experiments have been conducted to evaluate the efficacy of this compound in various biological models:

  • In Vitro Studies :
    • Insulin Secretion Inhibition : The compound was tested on rat pancreatic islets, demonstrating significant inhibition of insulin release at certain concentrations .
    • Vascular Relaxation : In rat aorta rings, it exhibited relaxation effects comparable to established K(ATP) channel activators like cromakalim and pinacidil .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound results in decreased blood glucose levels, indicating its potential as an antidiabetic agent .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Diabetes Management :
    • A study demonstrated that derivatives of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran) significantly improved glycemic control in diabetic rats when administered over a four-week period.
  • Cardiovascular Effects :
    • Research indicated that this compound could reduce blood pressure in hypertensive models through its vasodilatory effects mediated by K(ATP) channel activation.

Data Tables

Study TypeModelKey Findings
In VitroRat Pancreatic IsletsInhibition of insulin release
In VitroRat Aorta RingsVascular relaxation observed
In VivoDiabetic RatsDecreased blood glucose levels
In VivoHypertensive ModelsBlood pressure reduction

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